![molecular formula C21H21NO4S B2463067 N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide CAS No. 1351620-96-6](/img/structure/B2463067.png)
N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a complex organic compound characterized by its biphenyl and methoxyphenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves multiple steps, starting with the preparation of the biphenyl and methoxyphenoxy intermediates. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst to form the biphenyl structure.
Etherification: The methoxyphenoxy group can be introduced through an etherification reaction, where a phenol reacts with a methoxy group under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the biphenyl and methoxyphenoxy intermediates with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The biphenyl and methoxyphenoxy groups can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenoxy groups can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-diphenyl-N,N’-bis(3,3’-methylphenyl)-[(1,1’-biphenyl)]-4,4’-diamine
- 4-Phenylanisole
- 4’-Methylbiphenyl-4-carboxylic acid
Uniqueness
N-([1,1’-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is unique due to its combination of biphenyl and methoxyphenoxy groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-18-11-13-19(14-12-18)26-15-16-27(23,24)22-21-10-6-5-9-20(21)17-7-3-2-4-8-17/h2-14,22H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLBWBGHTQHGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
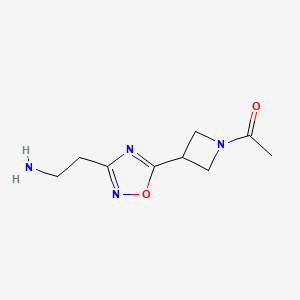
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)

![Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-](/img/structure/B2462991.png)
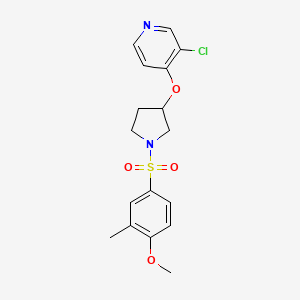


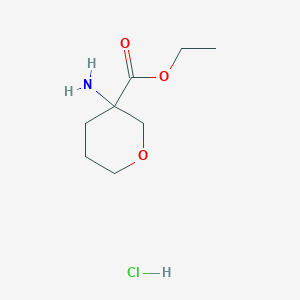
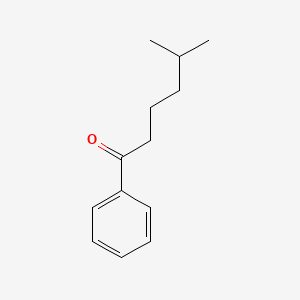
![N-(3-chloro-4-methylphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2463002.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[6-METHYL-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B2463004.png)
![N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2463005.png)
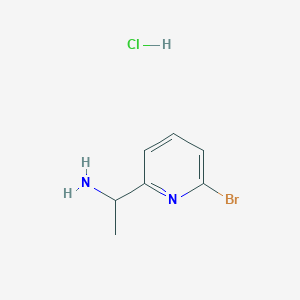
}acetamide](/img/structure/B2463007.png)
